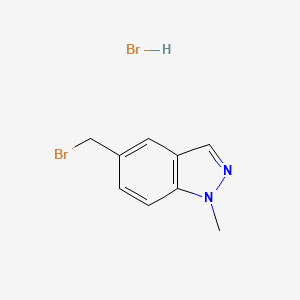

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-1-methylindazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMQHCLFPUNKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CBr)C=N1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678463 | |

| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203160-22-8 | |

| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

potential therapeutic targets of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active compounds, while the reactive bromomethyl group provides a versatile handle for synthetic elaboration. This technical guide explores the potential therapeutic targets of compounds derived from this valuable intermediate, focusing on the key areas of oncology and neuroscience. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indazole framework.

The indazole nucleus is a bioisostere of indole and is present in several approved drugs, highlighting its clinical significance. Derivatives of indazole have been shown to exhibit a wide array of pharmacological activities, including but not limited to, the inhibition of protein kinases and poly (ADP-ribose) polymerase (PARP), as well as modulation of central nervous system receptors. The strategic placement of the bromomethyl group at the 5-position of the 1-methyl-1H-indazole core allows for facile nucleophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for biological screening.

Chemical Properties and Reactivity

This compound is a white to off-white solid. The presence of the hydrobromide salt enhances its stability and handling properties. The key to its utility in drug discovery is the reactivity of the benzylic bromide, which readily undergoes substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. This reactivity is central to the construction of more complex molecules with tailored biological activities.

A general reaction scheme illustrating the utility of this intermediate is the nucleophilic substitution with a generic nucleophile (Nu-H), which can be an amine, thiol, or alcohol, to generate a diverse range of derivatives.

Potential Therapeutic Targets in Oncology

The indazole scaffold is a prominent feature in many small-molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, they are a major focus of oncology drug discovery.

Protein Kinase Inhibitors

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer progression, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Axitinib, an indazole-containing drug, is a potent inhibitor of VEGFRs. Although not directly synthesized from the title compound, its structure highlights the potential of the indazole core to target the ATP-binding site of these kinases.

-

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. Its overexpression has been linked to several cancers. Indazole-based compounds have been developed as potent and selective inhibitors of GSK-3β.

-

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Several indazole-based Aurora kinase inhibitors have been reported in the literature.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, a promising therapeutic strategy. Niraparib, a potent PARP inhibitor, features an indazole core, demonstrating the utility of this scaffold in targeting this important enzyme family.

The general workflow for identifying and characterizing indazole-based kinase or PARP inhibitors is outlined below.

Potential Therapeutic Targets in Neuroscience

The versatility of the indazole scaffold extends to the development of agents targeting the central nervous system (CNS).

Serotonin (5-HT) Receptor Modulators

Serotonin receptors are involved in a wide range of physiological and psychological processes, and their modulation is a key strategy for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and psychosis.

Cannabinoid (CB) Receptor Modulators

The endocannabinoid system, including the CB1 and CB2 receptors, plays a significant role in regulating mood, appetite, pain, and memory. Indazole derivatives have been explored as modulators of these receptors for potential therapeutic applications in pain management and other neurological conditions.

Quantitative Data and Experimental Protocols

Table 1: Representative Kinase Inhibition Data for Indazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) |

| Indazole-based | VEGFR-2 | 1 - 10 |

| Indazole-carboxamide | GSK-3β | 5 - 50 |

| Pyrrolopyridin-indazole | Aurora A | 1 - 20 |

Table 2: Representative PARP Inhibition Data for Indazole Derivatives

| Compound Class | Target Enzyme | IC50 (nM) |

| Phenyl-indazole | PARP-1 | 2 - 10 |

| Indazole-carboxamide | PARP-2 | 1 - 5 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of indazole derivatives.

General Protocol for Kinase Inhibition Assay (Example: VEGFR-2)

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, 96-well plates, and detection reagents (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound (indazole derivative) in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound in kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for PARP Inhibition Assay

-

Reagents and Materials: Recombinant human PARP-1 enzyme, NAD+, activated DNA, PARP assay buffer, 96-well plates, and detection reagents (e.g., colorimetric or fluorescent NAD+ detection kit).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the PARP-1 enzyme, activated DNA, and test compound in PARP assay buffer. c. Initiate the reaction by adding NAD+. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes). e. Measure the consumption of NAD+ using a suitable detection reagent and a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the kinase assay.

General Protocol for Cell Proliferation Assay (e.g., MTT Assay)

-

Reagents and Materials: Cancer cell line (e.g., HeLa), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well cell culture plates, MTT reagent, and DMSO.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percent cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathways

The therapeutic effects of indazole derivatives are mediated through their interaction with specific signaling pathways.

Conclusion

This compound is a highly valuable starting material for the synthesis of a wide range of biologically active molecules. The indazole scaffold has proven to be a successful platform for the development of inhibitors of key therapeutic targets in oncology and neuroscience. The reactive bromomethyl group allows for the creation of diverse chemical libraries, increasing the probability of identifying novel drug candidates. Further exploration of the chemical space accessible from this versatile intermediate holds significant promise for the discovery of next-generation therapeutics.

The Pivotal Role of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the pharmaceutical intermediate, 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide. This document outlines its chemical properties, synthesis, and critical application in the manufacturing of potent therapeutic agents, with a focus on synthetic cannabinoid receptor agonists.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry.[1] Its unique structure, featuring a reactive bromomethyl group, makes it an invaluable precursor for the synthesis of a variety of complex bioactive molecules.[1] This intermediate is particularly noted for its role in the development of compounds targeting neurological pathways, including potent agonists for cannabinoid receptors. Its stability and reactivity profile allow for versatile applications in organic synthesis, facilitating the creation of novel therapeutic agents.[1]

Physicochemical Properties

The hydrobromide salt of 5-(Bromomethyl)-1-methyl-1H-indazole ensures improved handling and stability compared to its freebase form. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | 5-(bromomethyl)-1-methylindazole;hydrobromide | [2] |

| CAS Number | 951754-06-6 | Not explicitly cited |

| Molecular Formula | C₉H₁₀Br₂N₂ | [2] |

| Molecular Weight | 305.997 g/mol | [2] |

| Appearance | White to beige solid | [3] |

| Storage Conditions | 0-8 °C | [1][3] |

Properties of the freebase, 5-(Bromomethyl)-1-methyl-1H-indazole (CAS: 1092961-02-8), are also relevant for understanding its reactivity.

| Property (Freebase) | Value | Reference |

| Molecular Formula | C₉H₉BrN₂ | [4] |

| Molecular Weight | 225.08 g/mol | [4] |

| InChIKey | GETXVJDRZHCMDS-UHFFFAOYSA-N | [4] |

Synthesis of the Intermediate

Representative Experimental Protocol: Synthesis of a Bromomethyl Indazole Derivative

This protocol is adapted from general procedures for the bromination of substituted indazoles.

Materials:

-

1,5-dimethyl-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Hydrobromic acid (HBr) in acetic acid

Procedure:

-

A solution of 1,5-dimethyl-1H-indazole in anhydrous CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 5-(bromomethyl)-1-methyl-1H-indazole.

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrobromic acid in acetic acid to precipitate the hydrobromide salt.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of the target intermediate.

Application in the Synthesis of AB-FUBINACA

This compound is a crucial precursor in the synthesis of synthetic cannabinoids, most notably AB-FUBINACA. AB-FUBINACA is a potent agonist of the CB1 receptor and was originally developed by Pfizer in a 2009 patent.[5] The synthesis involves the N-alkylation of an indazole-3-carboxamide core with the bromomethyl intermediate.

Representative Experimental Protocol: Synthesis of (S)-AB-FUBINACA

This protocol outlines the final coupling step to produce AB-FUBINACA, starting from a suitable indazole carboxamide precursor and an alkylating agent like 5-(Bromomethyl)-1-methyl-1H-indazole. The synthesis of AB-FUBINACA and its analogs typically involves the coupling of a substituted indazole-3-carboxylic acid with an appropriate amine, followed by N-alkylation.

Materials:

-

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide

-

This compound

-

A suitable base (e.g., Potassium tert-butoxide, Sodium Hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure:

-

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide is dissolved in anhydrous THF in a flask under an inert atmosphere (e.g., argon).

-

The solution is cooled to 0 °C, and a base such as Potassium tert-butoxide (1.1 equivalents) is added portion-wise. The mixture is stirred at this temperature for 30 minutes to deprotonate the indazole nitrogen.

-

A solution of 5-(Bromomethyl)-1-methyl-1H-indazole (or its hydrobromide salt with additional base) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield (S)-AB-FUBINACA.

Diagram of AB-FUBINACA Synthesis Workflow

Caption: Final coupling step in the synthesis of AB-FUBINACA.

Mechanism of Action of the Final Product: AB-FUBINACA

AB-FUBINACA functions as a potent full agonist at the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system.[5] The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

| Target | Agonist | Binding Affinity / Potency | Reference |

| Human CB1 Receptor | (S)-AB-FUBINACA | EC₅₀ = 2.1 - 11.6 nM | [6] |

| Human CB2 Receptor | (S)-AB-FUBINACA | EC₅₀ = 5.6 - 21.1 nM | [6] |

CB1 Receptor Signaling Pathway

Upon binding of an agonist like AB-FUBINACA, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).[1] Concurrently, the βγ-subunits of the G-protein can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[7] These actions collectively result in a reduction of neurotransmitter release at the presynaptic terminal. Furthermore, CB1 activation can influence other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.[1]

Diagram of CB1 Receptor Signaling Pathway

Caption: Downstream effects of CB1 receptor activation by an agonist.

Conclusion

This compound is a specialized and highly valuable intermediate for the synthesis of pharmacologically active molecules, particularly potent cannabinoid receptor agonists like AB-FUBINACA. Its synthesis and subsequent use in N-alkylation reactions are critical steps in the production of these compounds. A thorough understanding of its properties, synthetic routes, and the biological pathways of the resulting active pharmaceutical ingredients is essential for medicinal chemists and drug development professionals working in this area. This guide provides a foundational overview to support further research and development efforts.

References

- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 2. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Lack of Documented Applications in Material Science for 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

An extensive review of scientific literature, patent databases, and chemical supplier information reveals a significant gap in the documented applications of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide within the field of material science. While this compound is well-established as a key intermediate in pharmaceutical and medicinal chemistry, its use in the development of polymers, coatings, or other functional materials is not substantiated by detailed experimental evidence in the public domain.

Primary Application in Pharmaceutical Synthesis

The principal utility of this compound lies in its role as a versatile building block for the synthesis of more complex organic molecules. Its chemical structure, featuring a reactive bromomethyl group, makes it a valuable reagent for introducing the 1-methyl-1H-indazole moiety into a variety of molecular scaffolds. This is particularly relevant in drug discovery, where the indazole core is a recognized pharmacophore in numerous bioactive compounds.[1]

General and Unsubstantiated Claims in Material Science

Some commercial suppliers of this compound make general claims about its potential use in material science. These sources suggest that the compound could be employed in the development of novel materials, such as polymers and coatings, to enhance properties like thermal stability and chemical resistance.[1] However, these assertions are not supported by specific examples, peer-reviewed research articles, or patent applications that would provide the necessary quantitative data and detailed experimental protocols required for a technical guide.

Broader searches on the applications of the indazole chemical family in material science do indicate their potential in areas like organic electronics, fluorescent probes, and catalysis. Nevertheless, these applications involve different derivatives of indazole and do not specifically name or provide data for this compound.

Despite a thorough investigation, no in-depth technical information, quantitative data, or specific experimental protocols concerning the application of this compound in material science could be located. The available evidence points overwhelmingly to its use as a synthetic intermediate in the pharmaceutical industry. Therefore, the creation of a detailed technical guide or whitepaper on its material science applications is not feasible at this time due to the lack of foundational research and documentation in this area.

References

The Versatile Reactivity of the Bromomethyl Group in 5-(Bromomethyl)-1-methyl-1H-indazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The compound 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a key building block in medicinal chemistry and materials science. Its utility stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups at the 5-position of the indazole core, enabling the synthesis of diverse molecular architectures with a range of biological activities and material properties. This in-depth technical guide explores the reactivity of this versatile reagent, providing a summary of known reactions, experimental protocols, and insights into the biological significance of its derivatives.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction for the bromomethyl group in 5-(Bromomethyl)-1-methyl-1H-indazole is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. The benzylic-like position of the bromine atom, adjacent to the indazole ring system, enhances its leaving group ability and renders the methylene carbon susceptible to attack by a variety of nucleophiles.

The general workflow for these reactions involves the deprotonation of the nucleophile using a suitable base, followed by its reaction with the indazole substrate in an appropriate solvent.

Caption: Generalized experimental workflow for nucleophilic substitution.

Reactions with S-Nucleophiles

Thiols are effective nucleophiles for the displacement of the bromide in 5-(bromomethyl)-1-methyl-1H-indazole. These reactions typically proceed under basic conditions to generate the corresponding thioether derivatives.

| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |

| Ethanethiol | DBU | THF | Reflux, 1 h | 6-[(Ethylthio)methyl]-1H-indazole | 70 |

Table 1: Reaction of 6-(Bromomethyl)-1H-indazole with Ethanethiol [1]

Note: This example uses the 6-bromomethyl isomer, which is expected to have similar reactivity to the 5-bromomethyl isomer.

Detailed Experimental Protocol: Synthesis of 6-[(Ethylthio)methyl]-1H-indazole[1]

To a solution of 6-(bromomethyl)-1H-indazole in tetrahydrofuran (THF), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added, followed by ethanethiol. The reaction mixture is heated to reflux for 1 hour under a nitrogen atmosphere. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Reactions with N-Nucleophiles

Amines are another important class of nucleophiles that readily react with 5-(bromomethyl)-1-methyl-1H-indazole to form the corresponding aminomethyl derivatives. These reactions are crucial for the synthesis of many biologically active compounds.

Reactions with O-Nucleophiles

Alcohols and phenols can also serve as nucleophiles, leading to the formation of ether linkages. These reactions often require a strong base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Biological Significance and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[3][4] In particular, substituted indazoles have been extensively investigated as kinase inhibitors.[5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.

Derivatives of 1-methyl-indazole have shown inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Transforming Growth Factor-beta Activated Kinase 1 (TAK1).[5][7] The functional group introduced at the 5-position via the bromomethyl handle can significantly influence the potency and selectivity of these inhibitors by interacting with specific residues in the kinase active site.

Caption: Inhibition of kinase signaling by indazole derivatives.

The ability to easily modify the 5-position of the 1-methyl-1H-indazole core through the reactive bromomethyl group provides a powerful tool for structure-activity relationship (SAR) studies aimed at developing novel and selective kinase inhibitors for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide: 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide (CAS No. 1203160-22-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(bromomethyl)-1-methyl-1H-indazole hydrobromide, a key intermediate in the development of novel therapeutics.

Core Properties and Specifications

This compound is a versatile chemical building block, primarily utilized in the synthesis of a wide range of biologically active indazole derivatives. Its reactive bromomethyl group makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

| Property | Value | Reference |

| CAS Number | 1203160-22-8 | [1] |

| IUPAC Name | 5-(bromomethyl)-1-methyl-1H-indazole;hydrobromide | |

| Molecular Formula | C₉H₁₀Br₂N₂ | [2] |

| Molecular Weight | 305.997 g/mol | [3] |

| SMILES Code | CN1N=CC2=C1C=CC(CBr)=C2.[H]Br | |

| Appearance | White to off-white solid | [4] |

| Purity | Typically >95% | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from a suitable precursor, such as 1-methyl-1H-indazole-5-carbaldehyde or (1-methyl-1H-indazol-5-yl)methanol. A plausible and common synthetic route involves the reduction of the aldehyde to the corresponding alcohol, followed by bromination.

Synthesis Workflow

References

- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 2. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. (1-Methyl-1H-indazol-5-YL)methanol | 1092961-11-9 | Benchchem [benchchem.com]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis Using 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide in solid-phase synthesis. This versatile building block is particularly valuable for the construction of diverse chemical libraries targeting various biological pathways, including those relevant to neurological disorders and oncology. The methodologies outlined below are designed to facilitate the efficient and systematic synthesis of indazole-containing compound libraries.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to rapidly generate libraries of substituted indazoles is crucial for modern drug discovery. Solid-phase synthesis offers a powerful platform for such endeavors by simplifying purification and enabling parallel synthesis. This compound serves as an excellent starting point for immobilizing the indazole core onto a solid support, allowing for subsequent diversification at other positions of the molecule. The bromomethyl group provides a reactive handle for attachment to various resin types.

Principle of Application

The primary application of this compound in solid-phase synthesis involves its use as a scaffold for the generation of compound libraries. The synthesis strategy typically involves three main stages:

-

Immobilization: The indazole moiety is anchored to a solid support via the bromomethyl group. This is typically achieved by alkylating a nucleophilic functional group on the resin.

-

Diversification: With the indazole core tethered to the resin, various chemical transformations can be performed to introduce diversity. This may include reactions at other positions of the indazole ring or modifications of a pre-existing functional group.

-

Cleavage: The final, diversified compounds are cleaved from the solid support for purification and biological screening. The choice of cleavage cocktail depends on the nature of the linker and the stability of the synthesized molecules.

A general workflow for this process is depicted below:

Caption: General workflow for solid-phase synthesis using 5-(Bromomethyl)-1-methyl-1H-indazole.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of an indazole-based library using this compound.

3.1. Protocol 1: Immobilization on Wang Resin

This protocol describes the attachment of the indazole scaffold to a hydroxyl-functionalized resin, such as Wang resin, forming a benzyl ether linkage.

Materials:

-

Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Sodium Iodide (NaI)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Reagent Preparation: In a separate flask, dissolve this compound (1.5 mmol) and NaI (0.5 mmol) in DMF (5 mL).

-

Neutralization and Activation: Add DIPEA (3.0 mmol) to the solution from step 2 and stir for 10 minutes at room temperature.

-

Immobilization Reaction: Drain the DMF from the swollen resin and add the activated indazole solution. Agitate the mixture at 50 °C for 16-24 hours.

-

Washing: After the reaction, drain the solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight.

-

Loading Determination (Optional): The loading of the indazole on the resin can be determined by cleaving a small sample and analyzing the product by UV-Vis spectroscopy or LC-MS.

3.2. Protocol 2: On-Resin Diversification (Example: Suzuki Coupling)

This protocol outlines a typical diversification step, assuming a bromo-substituted indazole was immobilized.

Materials:

-

Indazole-functionalized resin

-

Arylboronic acid (3.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv.)

-

2 M Aqueous sodium carbonate solution

-

1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture

-

DMF, DCM, MeOH for washing

Procedure:

-

Resin Swelling: Swell the indazole-functionalized resin in the chosen reaction solvent (e.g., DME) for 1 hour.

-

Reagent Mixture: In a separate flask, dissolve the arylboronic acid and the palladium catalyst in the reaction solvent. Add the aqueous sodium carbonate solution.

-

Coupling Reaction: Drain the solvent from the swollen resin and add the reagent mixture. Heat the reaction at 80-90 °C for 12-16 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

Washing: After the reaction, cool to room temperature, drain the solution, and wash the resin sequentially with the reaction solvent, water, DMF, DCM, and MeOH.

-

Drying: Dry the resin under vacuum.

3.3. Protocol 3: Cleavage from Wang Resin

This protocol describes the cleavage of the final product from the Wang resin.

Materials:

-

Diversified indazole-functionalized resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

Procedure:

-

Resin Swelling: Swell the dried resin in DCM (5 mL) for 30 minutes.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (10 mL). Agitate the mixture at room temperature for 2-4 hours.

-

Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

-

Solvent Removal: Concentrate the combined filtrate under reduced pressure.

-

Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

-

Purification: Collect the solid by filtration or centrifugation and purify by an appropriate method (e.g., preparative HPLC).

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of indazole derivatives, starting from 5-(bromomethyl)-1-methyl-1H-indazole immobilized on Wang resin.

| Entry | Arylboronic Acid | Loading (mmol/g) | Crude Purity (%) | Isolated Yield (%) |

| 1 | Phenylboronic acid | 0.85 | 85 | 75 |

| 2 | 4-Methoxyphenylboronic acid | 0.82 | 82 | 71 |

| 3 | 3-Chlorophenylboronic acid | 0.88 | 88 | 78 |

| 4 | 2-Thiopheneboronic acid | 0.79 | 79 | 68 |

Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of Key Processes

5.1. Immobilization Pathway

The following diagram illustrates the chemical pathway for the immobilization of 5-(Bromomethyl)-1-methyl-1H-indazole onto Wang resin.

Caption: Immobilization of the indazole derivative onto Wang resin.

5.2. Diversification and Cleavage Logic

This diagram outlines the logical flow from the immobilized scaffold to the final diversified products.

Caption: Logical flow of diversification and cleavage steps.

Application Notes and Protocols for the Functionalization of Amines with 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and marketed pharmaceuticals.[1][2][3] Functionalization of the indazole core allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[3][4][5] 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a versatile synthetic intermediate, prized for its reactive bromomethyl group that readily participates in nucleophilic substitution reactions.[6] This reactivity makes it an excellent building block for the synthesis of a library of N-substituted aminomethyl indazole derivatives, which are of significant interest in medicinal chemistry.[5][6]

These application notes provide a detailed protocol for the efficient functionalization of primary and secondary amines with this compound. The described methodology is based on established N-alkylation procedures for heterocyclic compounds.[7][8][9]

Key Applications

The N-((1-methyl-1H-indazol-5-yl)methyl)amine scaffold is a key component in various pharmacologically active molecules. The ability to introduce diverse amine functionalities allows for the modulation of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. Potential applications for the resulting compounds include:

-

Kinase Inhibitors: The indazole nucleus is a common feature in many kinase inhibitors, and modifications at the 5-position can influence binding affinity and selectivity.[4][10]

-

Serotonin Receptor Antagonists: Compounds like Granisetron, which contains an indazole core, are known 5-HT3 receptor antagonists used as antiemetics.[1]

-

Central Nervous System (CNS) Agents: The modulation of neurotransmitter systems is a key strategy in the development of drugs for neurological and psychiatric disorders.[11]

-

Anticancer Agents: Numerous indazole derivatives have demonstrated potent antitumor activity.[3][12]

Experimental Protocols

General Protocol for the N-Alkylation of Amines with this compound

This protocol describes a general method for the reaction of a primary or secondary amine with this compound via nucleophilic substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrobromide salt of the starting material and the hydrogen bromide generated during the reaction.

Materials:

-

This compound

-

Primary or secondary amine of interest

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 equivalents) and a suitable anhydrous solvent such as DMF or ACN (to achieve a concentration of 0.1-0.5 M).

-

Addition of Base: Add a base such as potassium carbonate (2.0-3.0 equivalents) or DIPEA (2.0-3.0 equivalents) to the stirred solution.

-

Addition of Alkylating Agent: Add this compound (1.0 equivalent) portion-wise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to 40-60 °C for 2-6 hours for less reactive amines. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-((1-methyl-1H-indazol-5-yl)methyl)amine derivative.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of various amines with this compound, based on general knowledge of similar reactions.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Aniline | K₂CO₃ | DMF | 25 | 16 | 85-95 | >95 |

| Benzylamine | DIPEA | ACN | 40 | 6 | 90-98 | >98 |

| Morpholine | K₂CO₃ | DMF | 25 | 12 | 88-96 | >97 |

| Piperidine | DIPEA | ACN | 25 | 12 | 92-99 | >98 |

| N-Methylaniline | K₂CO₃ | DMF | 60 | 8 | 75-85 | >95 |

Note: The data presented are representative and may vary depending on the specific reaction conditions and the nature of the amine substrate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of amines with this compound.

Caption: General experimental workflow for the N-alkylation of amines.

Plausible Signaling Pathway Involvement

Given that indazole derivatives are known to act as kinase inhibitors, a common mechanism of action involves the inhibition of signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Novel Kinase Inhibitors Using 5-(Bromomethyl)-1-methyl-1H-indazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors utilizing 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide as a key building block. The indazole scaffold is a privileged structure in medicinal chemistry, known to mimic the purine core of ATP and thereby effectively target the ATP-binding site of various kinases.[1] This document outlines the synthetic protocols, quantitative biological data for representative indazole-based inhibitors, and detailed methodologies for their characterization.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2][3] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. Indazole derivatives have emerged as a particularly successful class of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[4][5]

This compound is a versatile reagent for the synthesis of novel kinase inhibitors. The reactive bromomethyl group allows for straightforward nucleophilic substitution reactions with a variety of amines, phenols, and thiols, enabling the exploration of diverse chemical space and the generation of libraries of potential inhibitors.

Data Presentation: Inhibitory Potency of Representative Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several reported indazole-based kinase inhibitors against their respective target kinases. This data provides a benchmark for the potency that can be achieved with this class of compounds.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |

| Axitinib | VEGFR2 | 0.2 | Cell-free / Endothelial Cells |

| Axitinib | VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells |

| Pazopanib | VEGFR1 | 10 | Cell-free |

| Pazopanib | VEGFR2 | 30 | Cell-free |

| Pazopanib | VEGFR3 | 47 | Cell-free |

| Compound 26 | TAK1 | 55 | Enzymatic Assay |

| Compound C05 | PLK4 | < 0.1 | Kinase Assay |

| A-443654 analogue | Akt1-as1/2 | 18 / 28 | In vitro Kinase Assay |

| Compound 5r | JNK3 | Double-digit nM | Enzymatic Assay |

Experimental Protocols

Protocol 1: General Synthesis of 5-((Arylamino)methyl)-1-methyl-1H-indazole Derivatives

This protocol describes a general method for the synthesis of novel kinase inhibitors via nucleophilic substitution of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-aminopyridine derivative)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 value of a synthesized indazole derivative against a target kinase.[6]

Materials:

-

Recombinant purified target kinase

-

Specific peptide substrate for the kinase

-

Synthesized indazole inhibitor

-

ATP

-

Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the indazole inhibitor in kinase buffer.

-

In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase activity relative to the positive control and plot the results against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Synthesized indazole inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the synthesized inhibitor. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway and Experimental Workflows

Figure 1. General kinase signaling pathway and mechanism of inhibition.

Figure 2. Workflow for synthesis and evaluation of kinase inhibitors.

Figure 3. Simplified TAK1 signaling pathway and inhibition point.

References

- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide in the Synthesis of Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a key building block in medicinal chemistry for the synthesis of various biologically active compounds, particularly in the development of novel anti-cancer agents.[1][2][3] The indazole scaffold is a privileged structure found in numerous FDA-approved drugs, many of which function as kinase inhibitors. The reactive bromomethyl group at the 5-position of the indazole ring provides a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer-related targets.

These application notes provide a detailed protocol for the synthesis of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, which utilizes a derivative of the indazole core. PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5]

Featured Application: Synthesis of Niraparib Analogues

Niraparib is an orally active PARP inhibitor that has demonstrated significant efficacy in the treatment of ovarian and breast cancers.[6][7] The synthesis of Niraparib and its analogues often involves the coupling of an indazole core with a piperidine moiety. This compound serves as a crucial starting material for the synthesis of the indazole portion of these molecules.

General Synthetic Approach

The synthesis of Niraparib analogues from this compound typically involves a nucleophilic substitution reaction where the bromide is displaced by a suitable amine, often a piperidine derivative. This reaction forms a key carbon-nitrogen bond, linking the indazole scaffold to the rest of the molecule.

Experimental Protocols

Protocol 1: Synthesis of a Niraparib Intermediate via N-Alkylation

This protocol outlines the synthesis of a key intermediate for Niraparib analogues, involving the N-alkylation of a piperidine derivative with 5-(Bromomethyl)-1-methyl-1H-indazole.

Materials:

-

This compound

-

(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against the PARP-1 enzyme.

Materials:

-

Synthesized indazole derivatives

-

Recombinant human PARP-1 enzyme

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

-

Histones

-

³H-NAD⁺

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, activated DNA, and histones.

-

Add the synthesized compound at various concentrations (typically in a serial dilution).

-

Initiate the reaction by adding recombinant PARP-1 enzyme and a mixture of NAD⁺ and ³H-NAD⁺.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding ice-cold TCA.

-

Precipitate the radiolabeled protein on a filter membrane and wash with TCA.

-

Place the filter membrane in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The following table summarizes the inhibitory activities of representative indazole-based PARP inhibitors against PARP-1 and PARP-2, along with their anti-proliferative activity in a BRCA-deficient cancer cell line.

| Compound | Target | IC50 (nM)[7] | Cell Line (BRCA-deficient) | GI50 (µM) |

| Niraparib | PARP-1 | 3.8 | MDA-MB-436 | 0.01 - 0.1 |

| PARP-2 | 2.1 | |||

| Analogue 1 | PARP-1 | 5.2 | MDA-MB-436 | 0.05 |

| PARP-2 | 3.0 | |||

| Analogue 2 | PARP-1 | 10.8 | MDA-MB-436 | 0.2 |

| PARP-2 | 7.5 |

Signaling Pathway

PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancers

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.

When PARP is inhibited by a drug like Niraparib, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into toxic DSBs. In normal cells, these DSBs can be repaired by the functional HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately apoptosis. This concept is known as synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways is lethal to the cell.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

Creating Diverse Chemical Libraries with 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its ability to mimic the indole nucleus and participate in key hydrogen bonding interactions has made it a popular building block in the design of kinase inhibitors and other therapeutic agents.[2][3] 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a versatile reagent that allows for the introduction of the 1-methyl-1H-indazole moiety onto a wide range of nucleophilic scaffolds, making it an ideal starting material for the creation of diverse chemical libraries for high-throughput screening and drug discovery.

These application notes provide detailed protocols for the synthesis of diverse chemical libraries using this compound, focusing on reactions with common nucleophiles such as phenols, amines, and thiols. The methodologies are designed for parallel synthesis to facilitate the rapid generation of a large number of distinct molecules.

Applications in Drug Discovery

Derivatives of 1-methyl-1H-indazole have shown significant potential in various therapeutic areas, most notably as inhibitors of protein kinases.[2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] By creating libraries of compounds based on the 1-methyl-1H-indazole scaffold, researchers can explore a vast chemical space to identify novel and potent kinase inhibitors.

Key Therapeutic Areas for 1-Methyl-1H-indazole Derivatives:

-

Oncology: Targeting kinases such as VEGFR, PDGFR, and Raf has been a successful strategy in cancer therapy.[2][3]

-

Inflammatory Diseases: Kinases like JAK and SYK are involved in inflammatory signaling cascades.

-

Neurodegenerative Diseases: Inhibitors of kinases such as GSK-3 and CDK5 are being investigated for the treatment of Alzheimer's and Parkinson's diseases.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a diverse chemical library from this compound and a selection of nucleophiles. The data is illustrative of typical yields that can be expected in a parallel synthesis format.

Table 1: Parallel Synthesis of O-Alkylated 1-Methyl-1H-indazole Derivatives

| Entry | Phenolic Nucleophile | Product | Yield (%) | Purity (%) |

| 1 | Phenol | 5-((Phenoxymethyl)methyl)-1-methyl-1H-indazole | 85 | >95 |

| 2 | 4-Methoxyphenol | 5-(((4-Methoxyphenoxy)methyl)methyl)-1-methyl-1H-indazole | 82 | >95 |

| 3 | 4-Chlorophenol | 5-(((4-Chlorophenoxy)methyl)methyl)-1-methyl-1H-indazole | 88 | >95 |

| 4 | 2-Naphthol | 1-Methyl-5-(((naphthalen-2-yloxy)methyl)methyl)-1H-indazole | 79 | >95 |

Table 2: Parallel Synthesis of N-Alkylated 1-Methyl-1H-indazole Derivatives

| Entry | Amine Nucleophile | Product | Yield (%) | Purity (%) |

| 1 | Aniline | N-((1-Methyl-1H-indazol-5-yl)methyl)aniline | 75 | >95 |

| 2 | Benzylamine | N-((1-Methyl-1H-indazol-5-yl)methyl)-1-phenylmethanamine | 81 | >95 |

| 3 | Morpholine | 4-((1-Methyl-1H-indazol-5-yl)methyl)morpholine | 92 | >95 |

| 4 | Piperidine | 1-((1-Methyl-1H-indazol-5-yl)methyl)piperidine | 90 | >95 |

Table 3: Parallel Synthesis of S-Alkylated 1-Methyl-1H-indazole Derivatives

| Entry | Thiol Nucleophile | Product | Yield (%) | Purity (%) |

| 1 | Thiophenol | 5-(((Phenylthio)methyl)methyl)-1-methyl-1H-indazole | 89 | >95 |

| 2 | 4-Methylthiophenol | 5-(((p-Tolylthio)methyl)methyl)-1-methyl-1H-indazole | 86 | >95 |

| 3 | Benzyl mercaptan | 5-(((Benzylthio)methyl)methyl)-1-methyl-1H-indazole | 91 | >95 |

| 4 | Cyclohexyl mercaptan | 5-(((Cyclohexylthio)methyl)methyl)-1-methyl-1H-indazole | 84 | >95 |

Experimental Protocols

The following protocols are designed for the parallel synthesis of a chemical library in a 96-well plate format.

Protocol 1: General Procedure for Parallel O-Alkylation of Phenols

Materials:

-

This compound

-

Library of diverse phenols

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

96-well reaction block with sealing mat

-

Automated liquid handler (optional)

-

Centrifugal evaporator

-

HPLC-MS for analysis and purification

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous DMF.

-

Prepare a 0.22 M solution for each phenol from the library in anhydrous DMF.

-

Prepare a suspension of K₂CO₃ (0.6 M) in anhydrous DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 200 µL of the corresponding phenol stock solution (0.044 mmol, 1.1 eq).

-

To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).

-

To each well, add 200 µL of the K₂CO₃ suspension (0.12 mmol, 3.0 eq).

-

-

Reaction:

-

Seal the reaction block with a sealing mat.

-

Heat the reaction block to 60 °C and shake for 12 hours.

-

Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.

-

-

Work-up and Purification:

-

Allow the reaction block to cool to room temperature.

-

Add 1 mL of water to each well and mix.

-

Extract each well with 1 mL of ethyl acetate three times.

-

Combine the organic extracts for each well in a new 96-well plate.

-

Dry the organic extracts over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in a centrifugal evaporator.

-

Purify the crude products by parallel HPLC-MS.

-

Protocol 2: General Procedure for Parallel N-Alkylation of Amines

Materials:

-

Follow the materials list from Protocol 1, replacing the phenol library with a library of diverse primary and secondary amines.

-

Diisopropylethylamine (DIPEA) can be used as an alternative base.

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous DMF.

-

Prepare a 0.22 M solution for each amine from the library in anhydrous DMF.

-

Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 200 µL of the corresponding amine stock solution (0.044 mmol, 1.1 eq).

-

To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).

-

To each well, add 200 µL of the DIPEA solution (0.12 mmol, 3.0 eq).

-

-

Reaction:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Follow the work-up and purification steps as described in Protocol 1.

-

Protocol 3: General Procedure for Parallel S-Alkylation of Thiols

Materials:

-

Follow the materials list from Protocol 1, replacing the phenol library with a library of diverse thiols.

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous DMF.

-

Prepare a 0.22 M solution for each thiol from the library in anhydrous DMF.

-

Prepare a suspension of K₂CO₃ (0.6 M) in anhydrous DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 200 µL of the corresponding thiol stock solution (0.044 mmol, 1.1 eq).

-

To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).

-

To each well, add 200 µL of the K₂CO₃ suspension (0.12 mmol, 3.0 eq).

-

-

Reaction:

-

Seal the reaction block and shake at room temperature for 8 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Follow the work-up and purification steps as described in Protocol 1.

-

Mandatory Visualizations

Signaling Pathway

Caption: MAPK/ERK signaling pathway and a potential point of inhibition by 1-methyl-1H-indazole derivatives.

Experimental Workflow

Caption: Workflow for the creation and screening of a diverse chemical library.

Logical Relationship

Caption: Logical flow from starting materials to lead optimization.

References

- 1. A diversity-oriented approach to indolocarbazoles via Fischer indolization and olefin metathesis: total synthesis of tjipanazole D and I - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancing Organic Chemistry Using High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scale-Up Synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole Hydrobromide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of 5-(bromomethyl)-1-methyl-1H-indazole hydrobromide, a key intermediate in the development of various therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, notably found in a range of kinase inhibitors used in oncology. This document outlines a robust multi-step synthetic route, starting from commercially available 1-methyl-1H-indazole-5-carboxylic acid, designed for scalability and reproducibility. Detailed experimental protocols, tabulated quantitative data, and a visualization of the synthetic workflow are provided to facilitate successful implementation in a laboratory or pilot plant setting. Additionally, a representative signaling pathway targeted by indazole-based kinase inhibitors is illustrated to provide context for the application of these derivatives in drug discovery.

Introduction

Indazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound this compound serves as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors that target signaling pathways involved in tumor angiogenesis and proliferation. The efficient and scalable production of this intermediate is therefore critical for advancing drug discovery and development programs.

This document details a reliable and scalable synthetic pathway to this compound, encompassing four main stages:

-

Esterification of 1-methyl-1H-indazole-5-carboxylic acid.

-

Reduction of the resulting ester to (1-methyl-1H-indazol-5-yl)methanol.

-

Bromination of the alcohol to yield 5-(bromomethyl)-1-methyl-1H-indazole.

-

Formation of the hydrobromide salt to improve stability and handling.

Synthetic Workflow

The overall synthetic scheme is presented below. Each step is designed to be high-yielding and amenable to scale-up.

Caption: Synthetic workflow for this compound.

Experimental Protocols & Data

Step 1: Esterification of 1-Methyl-1H-indazole-5-carboxylic acid

This protocol describes the conversion of the starting carboxylic acid to its methyl ester, which is a more suitable substrate for the subsequent reduction step.

Protocol:

-

To a stirred suspension of 1-methyl-1H-indazole-5-carboxylic acid in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

-

Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 1-methyl-1H-indazole-5-carboxylate as a solid.

Quantitative Data:

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Volume/Mass (Scale-dependent) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| 1-Methyl-1H-indazole-5-carboxylic acid | 176.17 | 1.0 | 1.0 kg | 4-6 | 65 | 90-95 |

| Methanol | 32.04 | - | 10 L | |||

| Sulfuric Acid (conc.) | 98.08 | 0.1 | ~55 mL |

Step 2: Reduction of Methyl 1-methyl-1H-indazole-5-carboxylate

The methyl ester is reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 vol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 1-methyl-1H-indazole-5-carboxylate in anhydrous THF (5 vol) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour at room temperature.

-

Filter the solid through a pad of celite and wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield (1-methyl-1H-indazol-5-yl)methanol as a solid. The crude product is often of sufficient purity for the next step.

Quantitative Data:

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Volume/Mass (Scale-dependent) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| Methyl 1-methyl-1H-indazole-5-carboxylate | 190.19 | 1.0 | 1.0 kg | 2-4 | 0 to RT | 85-90 |

| Lithium Aluminum Hydride | 37.95 | 1.5 | ~300 g | |||

| Tetrahydrofuran (anhydrous) | 72.11 | - | 20 L |

Step 3: Bromination of (1-Methyl-1H-indazol-5-yl)methanol

The benzylic alcohol is converted to the corresponding bromide using phosphorus tribromide. This reaction proceeds via an Sₙ2 mechanism.

Protocol:

-

To a solution of (1-methyl-1H-indazol-5-yl)methanol in anhydrous dichloromethane (DCM, 20 vol) under an inert atmosphere at 0 °C, add phosphorus tribromide (0.5 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and water.

-

Separate the organic layer and wash the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give crude 5-(bromomethyl)-1-methyl-1H-indazole.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Quantitative Data:

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Volume/Mass (Scale-dependent) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| (1-Methyl-1H-indazol-5-yl)methanol | 162.19 | 1.0 | 1.0 kg | 1-2 | 0 | 70-80 |

| Phosphorus Tribromide | 270.69 | 0.5 | ~0.5 L | |||

| Dichloromethane (anhydrous) | 84.93 | - | 20 L |

Step 4: Formation of this compound

The final product is converted to its hydrobromide salt to improve its stability and ease of handling as a solid.

Protocol:

-

Dissolve the purified 5-(bromomethyl)-1-methyl-1H-indazole in a minimal amount of a suitable solvent such as diethyl ether or a mixture of DCM and diethyl ether.

-

To this solution, add a solution of hydrogen bromide in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.

-

Stir the resulting slurry for 30-60 minutes at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether.

-

Dry the product under vacuum to afford this compound as a stable, crystalline solid.

Quantitative Data:

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Volume/Mass (Scale-dependent) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| 5-(Bromomethyl)-1-methyl-1H-indazole | 225.09 | 1.0 | 1.0 kg | 0.5-1 | RT | 95-99 |

| Hydrogen Bromide in Et₂O (2.0 M) | 80.91 | 1.0-1.1 | ~2.4 L | |||

| Diethyl Ether | 74.12 | - | As needed |

Application in Drug Discovery: Targeting the VEGFR Signaling Pathway